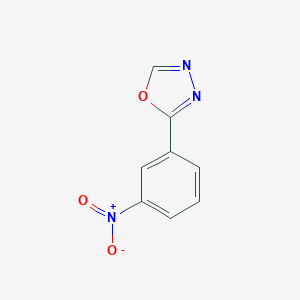

2-(3-Nitrophenyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-2-6(4-7)8-10-9-5-14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIRBOSXFXTYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372309 | |

| Record name | 2-(3-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5565-72-0 | |

| Record name | 2-(3-nitrophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(3-Nitrophenyl)-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(3-nitrophenyl)-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile pharmacological and photophysical properties associated with the 1,3,4-oxadiazole scaffold. This document details the synthetic route starting from 3-nitrobenzoic acid, including step-by-step experimental protocols. Furthermore, it compiles the expected physicochemical and spectroscopic data for the target compound, supported by data from closely related analogues.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the formation of 3-nitrobenzohydrazide from 3-nitrobenzoic acid, followed by a dehydrative cyclization to yield the target 1,3,4-oxadiazole ring. A common and effective method for the cyclization step involves the use of phosphorus oxychloride (POCl₃) as a dehydrating agent.[1][2]

Synthetic Pathway

The overall synthetic scheme is presented below:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitrobenzohydrazide

This procedure outlines the conversion of 3-nitrobenzoic acid to 3-nitrobenzohydrazide via esterification followed by hydrazinolysis.

Materials:

-

3-Nitrobenzoic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Hydrazine hydrate (80%)

-

Sodium bicarbonate solution (5% w/v)

-

Distilled water

Procedure:

-

A mixture of 3-nitrobenzoic acid (1 eq.) and absolute ethanol (5-10 volumes) is taken in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with 5% sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield ethyl 3-nitrobenzoate.

-

The crude ethyl 3-nitrobenzoate is dissolved in ethanol, and hydrazine hydrate (1.5-2 eq.) is added.

-

The mixture is refluxed for 6-8 hours, during which the hydrazide precipitates.

-

The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford 3-nitrobenzohydrazide.

Step 2: Synthesis of this compound

This protocol describes the cyclodehydration of 3-nitrobenzohydrazide to the target oxadiazole.

Materials:

-

3-Nitrobenzohydrazide

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate solution (20%)

-

Methanol or Ethanol for recrystallization

Procedure:

-

In a round-bottom flask, 3-nitrobenzohydrazide (1 eq.) is taken, and phosphorus oxychloride (5-10 volumes) is added carefully in a fume hood.

-

The reaction mixture is refluxed for 4-6 hours.[1] The progress of the reaction can be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.

-

The resulting mixture is neutralized with a 20% sodium bicarbonate solution.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent like methanol or ethanol to yield this compound as a solid.

Characterization

The structural elucidation of the synthesized this compound is performed using various spectroscopic techniques and determination of its physical properties.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5565-72-0 | [3] |

| Molecular Formula | C₈H₅N₃O₃ | [3] |

| Molecular Weight | 191.14 g/mol | [3] |

| Appearance | Expected to be a solid | |

| Melting Point | Not explicitly reported in searches |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of closely related compounds.[1][4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H stretch |

| ~1615 | C=N stretch (oxadiazole ring) |

| ~1530 & ~1350 | Asymmetric & Symmetric NO₂ stretch |

| ~1100 | C-O-C stretch (oxadiazole ring) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected shifts in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.5 | s | Oxadiazole C-H |

| ~8.8 | t | Ar-H (proton between two nitro groups) |

| ~8.5 | d | Ar-H |

| ~8.4 | d | Ar-H |

| ~7.9 | t | Ar-H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected shifts in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N (oxadiazole ring) |

| ~155 | C-H (oxadiazole ring) |

| ~148 | C-NO₂ (aromatic) |

| ~135 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~122 | Aromatic C (ipso) |

Mass Spectrometry

| m/z Value | Assignment |

| ~191 | [M]⁺ (Molecular ion) |

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

References

Spectroscopic Analysis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of a complete public dataset for this compound, this paper presents data from its close structural analog, 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol . This analog serves as a valuable proxy for understanding the spectroscopic characteristics of the core structure. The methodologies and spectral interpretations detailed herein are fundamental for the characterization, quality control, and structural elucidation of this class of compounds in research and drug development settings.

Introduction to 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms.[1] This moiety is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The biological activity is often modulated by the nature and position of substituents on the heterocyclic and appended phenyl rings. Accurate spectroscopic characterization is paramount for confirming the chemical structure, purity, and stability of these synthesized compounds.[5][6]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the analog, 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol.[7]

Table 1: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3075 | Aromatic C-H Stretch | Medium |

| 1615 | Aromatic C=C Stretch | Strong |

| 1525, 1345 | Asymmetric & Symmetric NO₂ Stretch | Strong |

| 1485 | C=N Stretch (Oxadiazole Ring) | Strong |

| 1172 | C-O-C Stretch (Oxadiazole Ring) | Strong |

| 1280 | C=S Stretch | Medium |

| 615 | Aromatic C-H Bend | Medium |

Table 2: ¹H-NMR Spectral Data (300 MHz, CDCl₃-d)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 10.87 | Singlet | 1H | -SH (Thiol proton) |

| 8.95 | Singlet | 1H | Aromatic H (Position 2 of nitrophenyl ring) |

| 8.41 | Doublet | 1H | Aromatic H (Position 4/6 of nitrophenyl ring) |

| 7.58 | Triplet | 1H | Aromatic H (Position 5 of nitrophenyl ring) |

Table 3: Mass Spectrometry (EI-MS) Data

| m/z Value | Interpretation |

| 223 | Molecular Ion Peak [M]⁺ |

| 177 | [M - NO₂]⁺ |

| 163 | [M - C₂H₂N₂]⁺ |

| 150 | Fragment of nitrophenyl moiety |

| 122 | Fragment of nitrophenyl moiety |

| 63 | Fragment of oxadiazole-thiol ring |

Note on UV-Visible Spectroscopy: While specific λmax values for the target compound are not detailed in the available literature, 1,3,4-oxadiazole derivatives generally exhibit characteristic UV absorption bands resulting from π-π* and n-π* electronic transitions within their conjugated systems.[2] The position and intensity of these bands are highly sensitive to the substituents on the aromatic and heterocyclic rings.[8]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of 1,3,4-oxadiazole derivatives, based on standard laboratory practices.[5][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared Spectrophotometer (e.g., PERKIN ELMER FT-IR).[3]

-

Sample Preparation: The sample is finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational modes of functional groups such as N-O (from the nitro group), C=N, C-O-C (from the oxadiazole ring), and aromatic C-H bonds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

Instrumentation: A 300 MHz or 400 MHz NMR spectrometer (e.g., BRUKER AVANCE II 400).[5]

-

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in an NMR tube.[2] Tetramethylsilane (TMS) is used as an internal standard (δ = 0 ppm).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

-

Analysis: Chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and integration values are analyzed to assign each signal to a specific proton or carbon atom in the molecule's structure.[9]

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structure.

-

Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS) (e.g., Jeol SX 102/Da-600).[3]

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent like methanol or acetonitrile.

-

Data Acquisition: The sample is introduced into the ion source where it is vaporized and ionized. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

Analysis: The spectrum is analyzed to identify the molecular ion peak [M]⁺, which corresponds to the molecular weight of the compound. Other significant peaks in the spectrum represent fragment ions, which provide valuable information about the molecule's structure.[7][10]

UV-Visible Spectroscopy

-

Objective: To study the electronic transitions within the conjugated system of the molecule.

-

Instrumentation: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800).[5][8]

-

Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: The absorbance of the sample is measured over the ultraviolet and visible range (typically 200-800 nm). The solvent is used as a blank reference.

-

Analysis: The wavelength of maximum absorbance (λmax) is identified, which corresponds to specific electronic transitions within the molecule.

Visualized Workflows and Structures

The following diagrams illustrate the chemical structure and the general workflow for spectroscopic characterization.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Chemical structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. journalspub.com [journalspub.com]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physicochemical Properties of 2-(3-Nitrophenyl)-1,3,4-oxadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2-(3-Nitrophenyl)-1,3,4-oxadiazole (CAS No. 5565-72-0). The 1,3,4-oxadiazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This document consolidates available data on the title compound, offering a valuable resource for researchers in drug discovery and development. While experimental data for this specific molecule is limited, this guide supplements known values with information on closely related compounds and general characteristics of the 1,3,4-oxadiazole class to provide a thorough profile.

Introduction

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This moiety is considered a bioisostere of amide and ester groups, offering improved metabolic stability and favorable pharmacokinetic properties. The incorporation of a nitrophenyl group can significantly influence the electronic and biological characteristics of the molecule. This guide focuses on the 3-nitrophenyl derivative of 1,3,4-oxadiazole, providing a detailed summary of its chemical and physical attributes, a plausible synthesis protocol, and an exploration of its potential biological significance based on the activities of analogous compounds.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following tables summarize the available experimental data for the title compound, alongside data for structurally related compounds to provide context and allow for informed estimations.

Table 1: Core Physicochemical Data for this compound and Related Compounds

| Property | This compound | 2,5-bis(3-Nitrophenyl)-1,3,4-oxadiazole | General Aryl-1,3,4-oxadiazoles |

| CAS Number | 5565-72-0 | 2491-89-6 | N/A |

| Molecular Formula | C₈H₅N₃O₃ | C₁₄H₈N₄O₅ | Varies |

| Molecular Weight | 191.14 g/mol | 312.24 g/mol | Varies |

| Melting Point | 189-190 °C | 225-226 °C | Generally high, increased by aryl substitution |

| Boiling Point | Data not available | 523.0 ± 60.0 °C (Predicted) | Generally high, increased by aryl substitution |

| Solubility | Insoluble in water; slightly soluble in alcohols, acetic acid, and ethyl acetate; soluble in pyridine, DMF, and concentrated nitric and sulfuric acids. | Data not available | Aryl substitution significantly lowers water solubility. |

| pKa | Data not available | -6.30 ± 0.44 (Predicted) | Generally weak bases. |

| logP | Data not available | Data not available | Varies with substitution. |

Table 2: Spectroscopic Data for Related Nitrophenyl-1,3,4-oxadiazole Derivatives

| Spectroscopy | 2-(Aryl)-5-(nitrophenyl)-1,3,4-oxadiazole Derivatives | Key Features |

| FT-IR (cm⁻¹) | 1660 (oxadiazole ring), 1560 & 1350 (NO₂) | Characteristic stretches for the oxadiazole ring and nitro group. |

| ¹H NMR (ppm) | Aromatic protons typically appear in the range of 7.0-9.0 ppm. | Chemical shifts are influenced by the substitution pattern on the phenyl rings. |

| ¹³C NMR (ppm) | Carbons of the oxadiazole ring typically appear in the range of 160-165 ppm.[1] | Aromatic carbons appear in the range of 120-150 ppm. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | Fragmentation patterns can help confirm the structure. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the cyclization of a 1,2-diacylhydrazine precursor. A common and effective method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl₃).

Figure 1: General synthetic workflow for this compound.

Synthesis of 1-(3-Nitrobenzoyl)-2-carbethoxyhydrazine (Precursor)

-

Preparation of 3-Nitrobenzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-nitrobenzoic acid to an excess of thionyl chloride (SOCl₂). Heat the mixture under reflux for 2-3 hours. After the reaction is complete, distill off the excess thionyl chloride. The resulting crude 3-nitrobenzoyl chloride can be purified by vacuum distillation.[2][3]

-

Acylation of Ethyl Carbazate: Dissolve ethyl carbazate in a suitable solvent such as dichloromethane or chloroform. Cool the solution in an ice bath. Add the previously prepared 3-nitrobenzoyl chloride dropwise to the cooled solution with stirring. An organic base like triethylamine or pyridine can be added to neutralize the HCl formed during the reaction. After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(3-nitrobenzoyl)-2-carbethoxyhydrazine.

Synthesis of this compound

-

Cyclization Reaction: In a round-bottom flask fitted with a reflux condenser, suspend 1-(3-nitrobenzoyl)-2-carbethoxyhydrazine in an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with stirring. Neutralize the acidic solution with a base such as sodium bicarbonate or a dilute sodium hydroxide solution until a precipitate forms. Filter the solid precipitate, wash it thoroughly with water, and dry it. The crude this compound can be purified by recrystallization from a suitable solvent like aqueous ethanol or acetone to obtain the final product.

Potential Biological Activity and Signaling Pathways

Many 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through the inhibition of various signaling pathways crucial for tumor growth and survival. These include pathways regulated by Epidermal Growth Factor Receptor (EGFR), Src kinase, and Signal Transducer and Activator of Transcription 3 (STAT3).

Figure 2: Hypothesized mechanism of action for this compound based on related compounds.

The inhibition of these key signaling nodes can lead to a reduction in cell proliferation, angiogenesis, and metastasis, and promote apoptosis in cancer cells. Further experimental validation is required to confirm if this compound directly targets these or other cellular pathways.

Conclusion

This compound is a heterocyclic compound of interest in medicinal chemistry. This guide has compiled the available physicochemical data, provided a detailed, plausible synthesis protocol, and discussed potential biological activities based on the known pharmacology of the 1,3,4-oxadiazole scaffold. While there are gaps in the experimental data for this specific molecule, this document serves as a foundational resource for researchers, encouraging further investigation into the properties and therapeutic potential of this and related compounds.

References

The Diverse Biological Activities of 1,3,4-Oxadiazole Derivatives: A Technical Guide

Introduction

The 1,3,4-oxadiazole moiety, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to act as a bioisostere for amide and ester groups and its participation in hydrogen bonding, have made it a cornerstone in the design of novel therapeutic agents.[1][2] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of new drugs to combat a wide range of diseases. This technical guide provides an in-depth overview of the significant biological activities of 1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of key pathways and workflows.

Anticancer Activity

1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the inhibition of crucial enzymes and growth factor signaling pathways that are dysregulated in cancer.[5][6]

Mechanism of Action

The anticancer activity of 1,3,4-oxadiazole derivatives is attributed to their ability to interfere with several key cellular processes essential for tumor growth and survival. These include:

-

Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes that play a critical role in cancer progression, such as telomerase, topoisomerase, and histone deacetylases (HDACs).[4][5] For instance, certain pyridine-containing 1,3,4-oxadiazole analogues have shown strong telomerase inhibitory activity.[3]

-

Growth Factor Receptor Inhibition: These compounds can target and inhibit the signaling pathways of growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF), which are pivotal for cell proliferation, angiogenesis, and metastasis.[6][7]

-

Kinase Inhibition: Inhibition of kinases such as Focal Adhesion Kinase (FAK) and cyclin-dependent kinases (CDKs) by 1,3,4-oxadiazole derivatives can disrupt cell cycle progression and induce apoptosis.[3][7]

-

Induction of Apoptosis: A significant number of these derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[5] This is often characterized by the activation of caspases and changes in mitochondrial membrane potential.[5]

-

STAT3 Inhibition: Predictive studies have indicated that some 1,3,4-oxadiazole derivatives may exert their anticancer effects by inhibiting the STAT3 transcription factor, a key player in tumor cell survival and proliferation.[6]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 1,3,4-oxadiazole derivatives is summarized in Table 1, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Table 1: In Vitro Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |

| 4h | A549 (Lung) | <0.14 | Cisplatin | 4.98 | [5] |

| 4i | A549 (Lung) | 1.59 | Cisplatin | 4.98 | [5] |

| 4l | A549 (Lung) | 1.80 | Cisplatin | 4.98 | [5] |

| 4g | C6 (Glioma) | 8.16 | - | - | [5] |

| 4h | C6 (Glioma) | 13.04 | - | - | [5] |

| Compound 13 | HepG2 (Liver) | More effective than 5-FU | 5-Fluorouracil | - | [3] |

| Compound 26 | HEPG2 (Liver) | More potent than 5-FU | 5-Fluorouracil | - | [3] |

| Compound 26 | MCF7 (Breast) | More potent than 5-FU | 5-Fluorouracil | - | [3] |

| Compound 26 | SW1116 (Colorectal) | More potent than 5-FU | 5-Fluorouracil | - | [3] |

| Compound 26 | BGC823 (Stomach) | More potent than 5-FU | 5-Fluorouracil | - | [3] |

| ortho-nitro phenyl derivative | HepG2 (Liver) | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 | [1] |

| ortho-nitro phenyl derivative | HepG2 (Liver) | 0.7 ± 0.2 | Raltitrexed | 1.3 ± 0.2 | [1] |

| Bisindole derivative | MCF-7, KB, Colo-205, A-549 | 0.1 - 3.9 | Etoposide | 0.13 - 3.08 | [1] |

| Diphenylamine derivative (7-9) | HT29 (Colon) | 1.3 - 2.0 | - | - | [7] |

| Compound 10 | HT-29 (Colon) | 0.78 | - | - | [7] |

| Compound 10 | HepG2 (Liver) | 0.26 | - | - | [7] |

| Compound 26 (oxadiazole combo) | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | - | - | [7] |

Signaling Pathway Visualization

The following diagrams illustrate the EGFR and STAT3 signaling pathways, which are common targets for 1,3,4-oxadiazole derivatives in cancer therapy.

Caption: Simplified EGFR signaling pathway in cancer.

References

- 1. STAT3 signaling pathway [pfocr.wikipathways.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchhub.com [researchhub.com]

- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

Therapeutic Potential of Nitrophenyl-Substituted Oxadiazoles: A Technical Guide

Introduction

Nitrophenyl-substituted oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, serves as a versatile scaffold. The incorporation of a nitrophenyl group can significantly influence the biological properties of these molecules, often enhancing their therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of nitrophenyl-substituted oxadiazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Synthetic Methodologies

The synthesis of nitrophenyl-substituted 1,3,4-oxadiazoles typically involves multi-step reaction sequences. A common approach begins with the conversion of a nitrophenyl-substituted benzoic acid to its corresponding acid hydrazide, followed by cyclization to form the oxadiazole ring.

General Synthetic Workflow

Caption: General synthetic routes for 1,3,4-oxadiazoles.

Experimental Protocols

Synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol

This protocol describes the synthesis starting from 3-nitrobenzoic acid.[3]

-

Esterification: 3-nitrobenzoic acid is converted to its corresponding ester.

-

Hydrazide formation: The ester is then reacted with hydrazine hydrate to form 3-nitrobenzoyl hydrazide.

-

Cyclization: The hydrazide is treated with carbon disulfide in the presence of potassium hydroxide to yield 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol.[3]

Synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol

-

The synthesized 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol is reacted with various electrophiles in the presence of sodium hydride (NaH) and N,N-dimethylformamide (DMF) to produce a series of S-substituted derivatives.[3]

Therapeutic Applications and Biological Activities

Nitrophenyl-substituted oxadiazoles have demonstrated a wide array of biological activities, making them promising candidates for the development of new therapeutic agents.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of nitrophenyl-substituted oxadiazoles against various cancer cell lines.[4][5] The presence of the nitro group on the phenyl ring is often associated with enhanced cytotoxic activity.[4]

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6c | Multiple cancer cell lines | PGI: 54.68 - 65.12 (at 10 µM) | [5] |

| Compound 28 | A549 (Lung) | 4.13 | [4] |

| Compound 27 | MCF-7 (Breast) | 4.56 | [4] |

Signaling Pathways in Cancer

Nitrophenyl-substituted oxadiazoles have been shown to exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[1][2]

Caption: Key signaling pathways modulated by nitrophenyl-oxadiazoles.

Experimental Protocol for Anticancer Activity Evaluation (NCI US Protocol)

The anticancer activity of the synthesized compounds is often evaluated against a panel of human cancer cell lines according to the protocol of the National Cancer Institute (NCI).[5]

-

Cell Culture: Cancer cell lines are grown in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with the test compounds at a concentration of 10 µM for a specified duration (e.g., 48 hours).

-

Cell Viability Assay: The percentage of cell growth inhibition (PGI) is determined using a suitable assay, such as the Sulforhodamine B (SRB) assay.

Antimicrobial Activity

Nitrophenyl-substituted oxadiazoles have shown promising activity against a range of bacterial and fungal strains. The presence of the nitro group is often crucial for their antimicrobial efficacy.

Quantitative Data on Antibacterial Activity

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 6c | Gram-positive & Gram-negative bacteria | 8 | [5] |

Experimental Protocol for Antibacterial Activity Screening

The antibacterial activity of the synthesized compounds can be determined using the agar well diffusion method.[4]

-

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth to achieve a standardized turbidity.

-

Agar Plate Preparation: Molten Mueller Hinton Agar is poured into sterile Petri dishes and seeded with the bacterial inoculum.

-

Well Diffusion Assay: Wells are created in the agar, and solutions of the test compounds (at various concentrations) are added to the wells.

-

Incubation and Measurement: The plates are incubated, and the diameter of the zone of inhibition around each well is measured.

Anti-inflammatory Activity

Several nitrophenyl-substituted oxadiazole derivatives have been reported to possess significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

| Compound | Inhibition of NO production (%) | Reference |

| 79d | 37.2 | [6] |

| 79f | 33.7 | [6] |

Signaling Pathways in Inflammation

The anti-inflammatory effects of these compounds can be mediated through the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[7]

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol for In Vitro Anti-inflammatory Activity

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7]

-

Cell Culture: RAW 264.7 cells are cultured in appropriate media.

-

Compound Treatment and Stimulation: Cells are pre-treated with the test compounds for a specific duration, followed by stimulation with LPS.

-

Nitrite Quantification: The amount of NO produced is determined by measuring the nitrite concentration in the culture supernatant using the Griess reagent.

Conclusion

Nitrophenyl-substituted oxadiazoles represent a promising class of compounds with diverse therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility and the possibility of structural modifications provide a platform for the development of novel drug candidates with improved potency and selectivity. Future research should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties, and conducting in vivo studies to validate the therapeutic potential of these versatile molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 5. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel 2-(3-Nitrophenyl)-1,3,4-oxadiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel 2-(3-nitrophenyl)-1,3,4-oxadiazole analogs. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and diverse pharmacological activities. The incorporation of a 3-nitrophenyl moiety can significantly influence the electronic properties and biological activity of these compounds, leading to the development of potent therapeutic agents. This document details the synthetic methodologies, experimental protocols, and quantitative biological data for this promising class of compounds.

Core Synthesis and Discovery

The synthesis of this compound analogs typically commences with 3-nitrobenzoic acid. A common synthetic route involves the conversion of the carboxylic acid to an ester, followed by reaction with hydrazine hydrate to form the corresponding acid hydrazide (3-nitrobenzohydrazide). This key intermediate is then cyclized with various reagents to construct the 1,3,4-oxadiazole ring.

One prevalent method involves the reaction of 3-nitrobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol.[1][2][3] This thiol derivative serves as a versatile precursor for the synthesis of a wide array of S-substituted analogs by reacting it with different electrophiles.[1]

Alternatively, 3-nitrobenzohydrazide can be reacted with various carboxylic acids or their derivatives in the presence of a dehydrating agent like phosphorus oxychloride to afford 2,5-disubstituted 1,3,4-oxadiazoles.[4] Schiff bases of 2-amino-5-(3-nitrophenyl)-1,3,4-oxadiazole, another important class of derivatives, can be synthesized by reacting the amino-oxadiazole precursor with various aromatic aldehydes.[5][6]

Quantitative Data Summary

The biological activities of synthesized this compound analogs have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the reported quantitative data, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 2-(Nitrophenyl)-1,3,4-oxadiazole Analogs (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [7] |

| SGC-7901 (Stomach) | 30.0 ± 1.2 | [7] | |

| HepG2 (Liver) | 18.3 ± 1.4 | [7] | |

| 2-(2,3-Dihydrobenzo[b][1][8]dioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | HepG2, HeLa, SW1116, BGC823 | 1.27 ± 0.05 (Telomerase Inhibition) | [7] |

| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HepG2, MCF7, SW1116, BGC823 | 1.18 ± 0.14 | [7] |

| Naproxen-1,3,4-oxadiazole hybrid (Compound 15) | MCF-7, HepG2, HCT-116 | 0.41 (EGFR Kinase Inhibition) | [9] |

| 1,2,4-Oxadiazole derivative (Compound 48) | NSCLC cell lines | 0.2-0.6 | [10] |

Table 2: Antimicrobial Activity of S-substituted 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol Analogs (MIC values in µg/mL)

| Compound ID | S. aureus | B. subtilis | S. sonnei | E. coli | P. aeruginosa | S. typhi | Reference |

| 6a | >100 | >100 | >100 | >100 | >100 | >100 | [1] |

| 6b | 100 | 100 | >100 | >100 | >100 | >100 | [1] |

| 6c | 50 | 50 | 100 | 100 | >100 | 100 | [1] |

| 6d | 25 | 25 | 50 | 50 | 100 | 50 | [1] |

| 6e | 12.5 | 12.5 | 25 | 25 | 50 | 25 | [1] |

| 6f | 25 | 25 | 50 | 50 | 100 | 50 | [1] |

| 6g | 50 | 50 | 100 | 100 | >100 | 100 | [1] |

| 6h | 100 | 100 | >100 | >100 | >100 | >100 | [1] |

| 6i | 12.5 | 12.5 | 25 | 25 | 50 | 25 | [1] |

| 6j | 25 | 25 | 50 | 50 | 100 | 50 | [1] |

| 6k | 50 | 50 | 100 | 100 | >100 | 100 | [1] |

| 6l | 100 | 100 | >100 | >100 | >100 | >100 | [1] |

| 6m | 100 | 100 | >100 | >100 | >100 | >100 | [1] |

| Ciprofloxacin | 12.5 | 12.5 | 12.5 | 12.5 | 25 | 12.5 | [1] |

| Gentamycin | 12.5 | 12.5 | 12.5 | 12.5 | 25 | 12.5 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on published literature.

Synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

Materials:

-

3-Nitrobenzoic acid

-

Methanol or Ethanol

-

Concentrated Sulfuric Acid

-

Hydrazine hydrate (80%)

-

Carbon disulfide

-

Potassium hydroxide

-

Water

Procedure:

-

Esterification of 3-Nitrobenzoic Acid: A solution of 3-nitrobenzoic acid in methanol or ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the resulting ester is purified.

-

Synthesis of 3-Nitrobenzohydrazide: The synthesized ester is dissolved in absolute ethanol, and hydrazine hydrate is added. The mixture is refluxed for approximately 8 hours.[2] After completion, the excess hydrazine is distilled off, and the crude solid hydrazide is collected, washed with water, and recrystallized.[2]

-

Cyclization to 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: The 3-nitrobenzohydrazide is dissolved in absolute ethanol. Carbon disulfide is added, followed by an aqueous solution of potassium hydroxide. The reaction mixture is stirred and refluxed. The progress of the reaction can be observed by a color change from yellow to green and then to light yellow.[2] After cooling, the solution is acidified to precipitate the product, which is then filtered, washed, and dried.[11]

General Procedure for the Synthesis of S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

Materials:

-

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

-

Appropriate electrophile (e.g., alkyl or aryl halide)

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A solution of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol in DMF is prepared.

-

Sodium hydride is added portion-wise to the solution at 0 °C, and the mixture is stirred for a specified time.

-

The electrophile is then added, and the reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

-

The reaction is quenched with cold water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other suitable cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are incubated for a specified period (e.g., 48 or 72 hours).[9]

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for the formation of formazan crystals.

-

Solubilization: A solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Synthesized compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

96-well microtiter plates

-

Resazurin or other viability indicator

Procedure:

-

Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in the appropriate broth.

-

Serial Dilution: The synthesized compounds and standard drugs are serially diluted in the broth in the wells of a 96-well plate.

-

Inoculation: The standardized inoculum is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a viability indicator.[12][13]

Signaling Pathways and Mechanisms of Action

Several 1,3,4-oxadiazole derivatives have demonstrated anticancer activity through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Notably, the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a significant mechanism of action.[8][13][14][15]

Inhibition of the EGFR signaling pathway can block downstream cascades like the Ras/Raf/MEK/ERK pathway, thereby limiting tumor cell proliferation.[8] Similarly, targeting the VEGFR-2 pathway is a crucial strategy to inhibit angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[14][15]

Conclusion

This technical guide has summarized the key aspects of the discovery and synthesis of novel this compound analogs. The synthetic routes are well-established, allowing for the generation of diverse libraries of compounds. The quantitative data presented herein highlights the potential of this class of molecules as potent anticancer and antimicrobial agents. The elucidation of their mechanisms of action, particularly the inhibition of critical signaling pathways like EGFR and VEGFR-2, provides a strong rationale for their further development as therapeutic candidates. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. jchemrev.com [jchemrev.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 12. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 15. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2-(3-Nitrophenyl)-1,3,4-oxadiazole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions.[1][2][3][4][5] The introduction of a 3-nitrophenyl substituent creates a unique electronic and steric profile, making 2-(3-nitrophenyl)-1,3,4-oxadiazole and its derivatives compelling candidates for drug discovery. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this class of compounds, supported by experimental data and detailed protocols.

Overview of Biological Activities

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[5][6][7][8] The specific biological targets are diverse and depend on the full substitution pattern of the oxadiazole ring. Computational studies, particularly molecular docking, have been instrumental in elucidating potential mechanisms of action by predicting interactions with key enzymes and receptors.[1][9][10]

In Silico Prediction Methodologies

A multi-faceted in silico approach is crucial for a comprehensive understanding of the potential bioactivity and drug-likeness of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. This technique is fundamental in identifying potential biological targets and understanding structure-activity relationships (SAR).

Experimental Protocol: Molecular Docking of 1,3,4-Oxadiazole Derivatives

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added, and charges are assigned to the protein atoms.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of the this compound derivative is drawn using chemical drawing software.

-

The 2D structure is converted to a 3D conformation.

-

The ligand's geometry is optimized, and charges are assigned.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Schrödinger Suite) is used to perform the simulation.

-

A grid box is defined around the active site of the target protein to specify the search space for the ligand.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site.

-

The binding affinity is calculated and scored based on a scoring function that considers factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions.

-

-

Analysis of Results:

-

The docking poses are visualized and analyzed to identify key interactions between the ligand and the amino acid residues of the protein.

-

The binding energies of different derivatives are compared to predict their relative potencies.

-

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico ADMET prediction helps to identify potential liabilities early in the drug discovery process.

Experimental Protocol: In Silico ADMET Prediction

-

Input: The chemical structure of the this compound derivative is provided as input to an ADMET prediction tool (e.g., SwissADME, pkCSM).

-

Prediction of Physicochemical Properties: Key properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated.

-

Pharmacokinetic Predictions:

-

Absorption: Prediction of oral bioavailability, Caco-2 cell permeability, and P-glycoprotein substrate potential.

-

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

-

Metabolism: Identification of potential cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Prediction of renal clearance.

-

-

Toxicity Predictions: Assessment of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

-

Drug-Likeness Evaluation: The predicted properties are evaluated against established rules like Lipinski's Rule of Five to assess the compound's potential as an orally bioavailable drug.[11][12]

Quantitative Bioactivity Data

The following tables summarize representative quantitative data for 1,3,4-oxadiazole derivatives, highlighting the range of activities observed.

Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl... | MCF-7 | 2.13 | [13] |

| 2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl... | HepG2 | 1.63 | [13] |

| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine derivative | HT-1080 | 19.56 | [14] |

| 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine derivative | A-549 | >100 | [14] |

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole derivative | E. coli | 12.5 | [3] |

| 2,5-disubstituted-1,3,4-oxadiazole derivative | S. aureus | 6.25 | [3] |

| 2,5-disubstituted-1,3,4-oxadiazole derivative | P. aeruginosa | 12.5 | [3] |

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the in silico prediction workflow and a representative signaling pathway that could be targeted by these compounds.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 2-(3-Nitrophenyl)-1,3,4-oxadiazole and its derivatives

An In-Depth Review of 2-(3-Nitrophenyl)-1,3,4-oxadiazole and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 1,3,4-oxadiazole core is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1] Derivatives incorporating this ring system are known to exhibit antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others.[2][3] The introduction of a 3-nitrophenyl substituent at the 2-position of the oxadiazole ring often modulates the biological efficacy of the resulting compounds. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. It serves as a resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing key experimental protocols, and visualizing complex pathways and workflows.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among them, the 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, which can enhance biological activity by participating in hydrogen bonding interactions.[4] This scaffold is present in several marketed drugs, including the antiretroviral Raltegravir, the anticancer agent Zibotentan, and the antibacterial Furamizole.[5][6] The 2,5-disubstituted 1,3,4-oxadiazole derivatives are particularly noteworthy for their therapeutic potential. The presence of a nitrophenyl group, specifically the 3-nitrophenyl moiety, can significantly influence the electronic and steric properties of the molecule, leading to a broad spectrum of biological responses. This review consolidates the current knowledge on this compound derivatives, covering their chemical synthesis and extensive biological evaluations.

Synthesis of this compound Derivatives

The most prevalent synthetic strategy for creating 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine (or N-acylhydrazide) precursors. This is typically achieved using a variety of dehydrating agents.

A common pathway starts with a carboxylic acid, such as 3-nitrobenzoic acid, which is converted to its corresponding acid hydrazide. This intermediate is then acylated with another acid chloride or reacted with other reagents to form a diacylhydrazine, which is subsequently cyclized.[7] An alternative and direct method involves the reaction of an acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[8][9]

References

- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

CAS number and chemical properties of 2-(3-Nitrophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Nitrophenyl)-1,3,4-oxadiazole is a heterocyclic aromatic compound belonging to the 1,3,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the 3-nitrophenyl substituent is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological target interactions and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available information on the chemical properties, synthesis, and potential biological activities of this compound and its closely related analogues.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5565-72-0 | [1] |

| Molecular Formula | C₈H₅N₃O₃ | [1] |

| Molecular Weight | 191.14 g/mol | [1] |

| Melting Point | Data not available for the specific compound. A related compound, 2-methyl-5-(m-nitrophenyl)-1,3,4-oxadiazole, has a melting point of 155-157°C. | |

| Boiling Point | Data not available. Generally, oxadiazole derivatives are thermally stable. | |

| Solubility | Data not available. Aryl-substituted 1,3,4-oxadiazoles generally exhibit low solubility in water, with increased solubility in organic solvents like DMSO, MeOH, and CHCl₃. | [2] |

Synthesis and Characterization

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclodehydration of 1,2-diacylhydrazines or related intermediates. Several synthetic routes have been reported for analogous compounds, which can be adapted for the preparation of this compound.

Experimental Protocols

Method 1: Cyclization of 1-(3-Nitrobenzoyl)-2-acylhydrazine

This is a common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

-

Step 1: Synthesis of 3-Nitrobenzohydrazide: 3-Nitrobenzoic acid is esterified, typically using methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). The resulting ester is then reacted with hydrazine hydrate to yield 3-nitrobenzohydrazide.

-

Step 2: Acylation of 3-Nitrobenzohydrazide: The 3-nitrobenzohydrazide is acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form the corresponding 1-(3-nitrobenzoyl)-2-acylhydrazine.

-

Step 3: Cyclodehydration: The 1,2-diacylhydrazine intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA). The reaction mixture is typically heated under reflux, and the product is isolated by pouring the mixture onto crushed ice, followed by filtration and recrystallization.[3]

Method 2: From 3-Nitrobenzoic Acid and a Hydrazide

A one-pot synthesis can also be employed.

-

Procedure: A mixture of 3-nitrobenzoic acid and a suitable hydrazide (e.g., formic hydrazide to yield the unsubstituted 1,3,4-oxadiazole ring at the 5-position) is heated in the presence of a dehydrating agent like phosphorus oxychloride. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include those for the C=N stretching of the oxadiazole ring (around 1615 cm⁻¹), C-O-C stretching (around 1158 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1519 cm⁻¹ and 1342 cm⁻¹ respectively).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of the 3-nitrophenyl ring would appear in the downfield region (typically δ 7.5-9.0 ppm). The proton on the oxadiazole ring (if unsubstituted at the 5-position) would likely appear as a singlet further downfield.

-

¹³C NMR: Characteristic signals for the carbon atoms of the oxadiazole ring are expected in the range of δ 150-165 ppm. The carbons of the nitrophenyl ring will also show distinct signals.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (m/z 191.14) would confirm its identity.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of nitrophenyl-substituted 1,3,4-oxadiazoles has demonstrated significant potential in drug discovery, particularly in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole are known to possess a wide spectrum of antimicrobial activities. A study on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol showed that these compounds exhibit significant antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) bacteria. The mechanism of action for oxadiazole-based antimicrobials is not fully elucidated but is thought to involve the inhibition of essential enzymes or disruption of the bacterial cell wall or membrane.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. Their mechanisms of action are diverse and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathways and Molecular Targets:

-

Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been reported to inhibit enzymes such as thymidylate synthase, histone deacetylases (HDACs), and various kinases.[4] The inhibition of these enzymes can lead to the disruption of DNA synthesis, cell cycle arrest, and induction of apoptosis in cancer cells.

-

Growth Factor Receptor Inhibition: Some derivatives have shown inhibitory activity against growth factor receptors like EGFR (Epidermal Growth Factor Receptor), which are often overexpressed in cancer cells and play a key role in tumor growth and progression.

-

Apoptosis Induction: The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death). This can occur via intrinsic or extrinsic pathways, often involving the modulation of Bcl-2 family proteins.

Below is a generalized diagram illustrating a potential workflow for the synthesis and screening of this compound derivatives for biological activity.

Caption: Synthetic and screening workflow.

A potential signaling pathway that could be targeted by this compound derivatives in cancer cells is depicted below.

Caption: Potential anticancer signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is somewhat limited in publicly accessible literature, the well-documented biological activities of the broader 1,3,4-oxadiazole class, particularly those bearing nitrophenyl substituents, provide a strong rationale for its further investigation. Future research should focus on the targeted synthesis and thorough in vitro and in vivo evaluation of this compound and its derivatives to fully elucidate their therapeutic potential and mechanisms of action. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this intriguing class of compounds.

References

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-(3-Nitrophenyl)-1,3,4-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent five-membered heterocycle recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, 2-(3-Nitrophenyl)-1,3,4-oxadiazole, serves as a valuable intermediate in the synthesis of more complex derivatives for pharmaceutical and materials science research. This document provides a detailed, two-step protocol for its synthesis, beginning with the formation of a key hydrazide intermediate followed by a dehydrative cyclization.

The synthesis strategy is based on well-established methods for forming 1,3,4-oxadiazole rings.[2] The first step involves the conversion of 3-nitrobenzoic acid into its corresponding hydrazide, 3-nitrobenzoyl hydrazide. The second step is the critical cyclization of this hydrazide using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the target oxadiazole.[3]

Reaction Pathway and Workflow

The synthesis proceeds through the formation of an acid hydrazide intermediate, which is subsequently cyclized.

Caption: Chemical reaction pathway for the synthesis of this compound.

The experimental process involves sequential reactions followed by purification and analysis.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Experimental Protocols

Materials and Equipment

-

Reagents: 3-Nitrobenzoic acid, Thionyl chloride (SOCl₂), Hydrazine hydrate (85-99%), Phosphorus oxychloride (POCl₃), Sodium bicarbonate (NaHCO₃), Absolute ethanol, Petroleum ether.

-

Equipment: Round-bottom flasks (100 mL, 250 mL), reflux condenser, magnetic stirrer with hotplate, dropping funnel, Buchner funnel, vacuum filtration apparatus, standard glassware, melting point apparatus, fume hood.

Safety Precautions

-

All steps must be performed in a well-ventilated fume hood.

-

Thionyl chloride (SOCl₂) and Phosphorus oxychloride (POCl₃) are highly corrosive, toxic, and react violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.[4]

-

The reaction of POCl₃ with water during work-up is highly exothermic. The addition of the reaction mixture to ice must be done slowly and cautiously.

Step 1: Synthesis of 3-Nitrobenzoyl hydrazide

This step can be achieved by first converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with hydrazine hydrate.

-

Preparation of 3-Nitrobenzoyl chloride:

-

In a 100 mL round-bottom flask, place 3-nitrobenzoic acid (10.0 g, 59.8 mmol).

-

Carefully add thionyl chloride (15 mL, ~205 mmol) to the flask in a fume hood.[5]

-

Fit the flask with a reflux condenser equipped with a gas trap to capture HCl and SO₂ byproducts.

-

Heat the mixture to reflux using a heating mantle and stir for 3-4 hours.[5][6] The solid should completely dissolve.

-

After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-nitrobenzoyl chloride, a yellowish solid or oil, is used directly in the next step.[5]

-

-

Formation of 3-Nitrobenzoyl hydrazide:

-

In a 250 mL flask, prepare a solution of 85% hydrazine hydrate (6.0 mL, ~102 mmol) in 50 mL of a suitable solvent like benzene or ethanol.

-

Cool the hydrazine solution in an ice bath.

-

Dissolve the crude 3-nitrobenzoyl chloride from the previous step in 35 mL of a dry solvent (e.g., benzene).

-

Add the 3-nitrobenzoyl chloride solution dropwise to the cold, stirring hydrazine solution over 30 minutes. A precipitate will form.

-

After the addition is complete, continue stirring at room temperature for an additional 1-2 hours.

-

Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water to remove any unreacted hydrazine salts, and then with a small amount of cold ethanol.

-

Dry the resulting white to off-white solid, 3-nitrobenzoyl hydrazide, in a vacuum oven. The typical yield is 80-90%.

-

Step 2: Synthesis of this compound

This step involves the cyclodehydration of the hydrazide intermediate using phosphorus oxychloride.[2]

-

Cyclization Reaction:

-

Place the dried 3-nitrobenzoyl hydrazide (5.0 g, 27.6 mmol) in a 100 mL round-bottom flask.

-

In a fume hood, carefully add phosphorus oxychloride (POCl₃, 15 mL) to the flask. POCl₃ acts as both the reagent and the solvent.[2]

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 105-110 °C) with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

In a separate large beaker (1 L), prepare a slurry of crushed ice (~200 g).

-

Very slowly and cautiously, pour the reaction mixture onto the crushed ice with constant, vigorous stirring. This is a highly exothermic reaction.

-

Once the addition is complete, allow the ice to melt. A solid precipitate of the crude product should form.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral (~7-8).

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

-

Purification:

-

Recrystallize the crude solid from aqueous ethanol or absolute ethanol to obtain pure this compound as white or pale-yellow needle-like crystals.

-

Dry the purified product in a vacuum oven.

-

Data Summary

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Step 1: Hydrazide Formation | Step 2: Oxadiazole Formation | Final Product |

| Primary Reactant | 3-Nitrobenzoic acid | 3-Nitrobenzoyl hydrazide | - |

| Key Reagent | SOCl₂, NH₂NH₂·H₂O | POCl₃ | - |

| Temperature | Reflux (~80 °C) | Reflux (~110 °C) | - |

| Reaction Time | 3-4 hours | 4-6 hours | - |

| Typical Yield | 80-90% (for hydrazide) | 70-85% | - |

| Appearance | - | - | White/Pale-yellow crystalline solid |

| Melting Point | - | - | 189-191 °C |

| Molecular Formula | C₇H₇N₃O₃ | - | C₈H₅N₃O₃ |

| Molecular Weight | 181.15 g/mol [7] | - | 191.14 g/mol |

Characterization Notes:

-

IR Spectroscopy (cm⁻¹): Expected peaks around 1660 (oxadiazole ring C=N), and 1560 & 1350 for the nitro group (NO₂).

-

¹H-NMR Spectroscopy: The spectra should confirm the aromatic protons of the 3-nitrophenyl group in their expected regions and splitting patterns. The absence of the N-H protons from the hydrazide precursor is a key indicator of successful cyclization.

References

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-Nitrobenzohydrazide | C7H7N3O3 | CID 3291498 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assay Methods: 2-(3-Nitrophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the biological activities of 2-(3-Nitrophenyl)-1,3,4-oxadiazole and related derivatives. The methodologies cover cytotoxicity, antimicrobial, and enzyme inhibition assays, crucial for early-stage drug discovery and development.

Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical first step in drug development to determine its therapeutic window. The MTT and CellTiter-Glo® Luminescent Cell Viability assays are commonly employed for this purpose.

Data Presentation: Cytotoxicity of 1,3,4-Oxadiazole Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of various 1,3,4-oxadiazole derivatives against different cancer cell lines. This data provides a comparative baseline for evaluating the potency of this compound.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| AMK OX-8 | A549 | 25.04 | [1] |

| AMK OX-9 | A549 | 20.73 | [1] |

| AMK OX-11 | A549 | 45.11 | [1] |